2-(Trifluoromethylthio)benzoyl chloride 2-(Trifluoromethylthio)benzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19900353
InChI: InChI=1S/C8H4ClF3OS/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H
SMILES:
Molecular Formula: C8H4ClF3OS
Molecular Weight: 240.63 g/mol

2-(Trifluoromethylthio)benzoyl chloride

CAS No.:

Cat. No.: VC19900353

Molecular Formula: C8H4ClF3OS

Molecular Weight: 240.63 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethylthio)benzoyl chloride -

Specification

Molecular Formula C8H4ClF3OS
Molecular Weight 240.63 g/mol
IUPAC Name 2-(trifluoromethylsulfanyl)benzoyl chloride
Standard InChI InChI=1S/C8H4ClF3OS/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H
Standard InChI Key IKNRGMHVPRXHJR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)Cl)SC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a reactive acyl chloride (–COCl) group with a trifluoromethylthio substituent (–SCF₃), which enhances electrophilicity at the carbonyl carbon. Computational studies reveal that the –SCF₃ group induces significant electron-withdrawing effects, stabilizing transition states in nucleophilic substitution reactions .

Physical Properties

Key physical parameters include:

PropertyValueSource
Boiling Point229–230°C (lit.)
Density1.445 g/mL at 25°C
Refractive Index (n₀²⁰)1.478–1.481
Flash Point47.2°C (closed cup)
Vapor Pressure60.66 Pa at 25°C

The compound’s low water solubility (<0.1 g/L) and high lipophilicity (LogP ≈ 2.1) make it suitable for organic synthesis in nonpolar solvents .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common route involves thionyl chloride (SOCl₂)-mediated chlorination of 2-(trifluoromethylthio)benzoic acid:

\text{C}_8\text{H}_5\text{F}_3\text{SO}_2 + \text{SOCl}_2 \xrightarrow{\text{DMF, CH}_2\text{Cl}_2} \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{SO}_2 + \text{HCl} $$ This reaction proceeds under reflux (80–85°C) for 2–4 hours, yielding >95% purity after distillation[3][11]. Alternative methods employ **oxalyl chloride [(COCl)₂]** with catalytic **N,N-dimethylformamide (DMF)**[3]. ### 3.2 Industrial Production Large-scale manufacturing utilizes continuous-flow reactors to enhance safety and efficiency. Key challenges include managing HCl off-gases and minimizing hydrolysis. Advanced purification techniques, such as fractional distillation under reduced pressure (16 mmHg), ensure compliance with pharmaceutical-grade standards (≥98% purity)[4][8]. --- ## 4. Reactivity and Chemical Transformations ### 4.1 Nucleophilic Acyl Substitution The acyl chloride group undergoes rapid reactions with nucleophiles: - **Amines**: Forms amides (e.g., with aniline: $$ \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{F}_3\text{NOS} + \text{HCl} $$)[6]. - **Alcohols**: Produces esters (e.g., with methanol: $$ \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_7\text{F}_3\text{O}_2\text{S} + \text{HCl} $$)[11]. ### 4.2 Hydrolysis Controlled hydrolysis in aqueous base yields 2-(trifluoromethylthio)benzoic acid:

\text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_5\text{F}_3\text{O}_2\text{S} + \text{HCl} $$

Reaction kinetics studies indicate a half-life of 12 minutes at pH 7.

Industrial and Pharmaceutical Applications

Agrochemicals

The compound serves as a key intermediate in fungicides and herbicides. For example, it is used to synthesize fluoamide derivatives, which inhibit fungal cytochrome P450 enzymes .

Pharmaceuticals

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBoiling Point (°C)Key Applications
2-(Trifluoromethyl)benzoyl chlorideC₈H₄ClF₃O84–85 (16 mmHg)Agrochemical intermediates
4-(Trifluoromethylthio)benzoyl chlorideC₈H₄ClF₃OS229–230Polymer modifiers
Benzoyl chlorideC₇H₅ClO197General acylating agent

The ortho-substituted –SCF₃ group in 2-(trifluoromethylthio)benzoyl chloride confers superior electrophilicity compared to para-substituted analogs, enabling faster reaction kinetics in SNAr mechanisms .

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